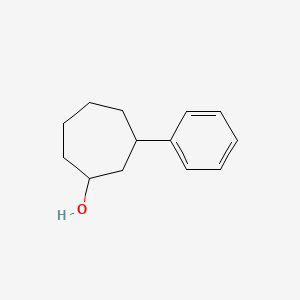

3-Phenylcycloheptan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

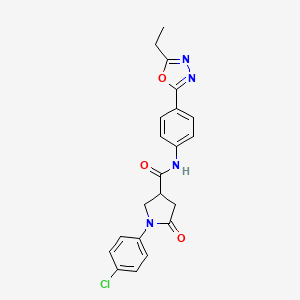

3-Phenylcycloheptan-1-ol is a chemical compound with the CAS Number: 19217-56-2 . It has a molecular weight of 190.29 and its IUPAC name is 3-phenylcycloheptanol .

Molecular Structure Analysis

The molecular formula of this compound is C13H18O . The InChI code for this compound is 1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 .Scientific Research Applications

Chemical Synthesis and Organic Chemistry

- 3-Phenylcycloheptan-1-ol and related compounds have been explored in organic synthesis. For example, cerium(III) chloride has been used to open oxabicycles with methyllithium, producing substituted cycloheptenes containing multiple stereocenters, useful for polypropionate synthesis (Lautens, Frutos & Stammers, 1999).

- Similar compounds, such as phenylimidazo thiazolo benzocycloheptene derivatives, have been synthesized and shown potential as anti-inflammatory agents (Nagarapu & Rao, 2001).

Biochemistry and Pharmacology

- Phenyl-γ-valerolactones and phenylvaleric acids, structurally related to this compound, are key metabolites in understanding the health features of flavan-3-ols. These compounds are the main metabolites of flavan-3-ols, significant in dietary flavonoid intake (Mena et al., 2019).

Fungal Biology and Agriculture

- Compounds structurally related to this compound, like 1-Octen-3-ol, play roles in fungal biology. For example, 1-Octen-3-ol inhibits conidia germination of Penicillium paneum and affects fungal membrane permeability and protein composition, highlighting its potential significance in agricultural settings (Chitarra, Abee, Rombouts & Dijksterhuis, 2005).

Synthetic Strategies and Chemical Analysis

- In synthetic chemistry, this compound and related compounds are used in various synthetic strategies. For instance, 1-Phenyl-1H-pyrazol-3-ol is a versatile synthon for preparing various 1-phenyl-1H-pyrazole derivatives, illustrating the compound's utility in chemical synthesis (Arbačiauskienė et al., 2009).

- Analytical characterization studies involve related compounds, such as 1-phenyl-1-cyclohexene, to understand their metabolic pathways, crucial in drug metabolism and disposition research (Martin et al., 1982).

Safety and Hazards

properties

IUPAC Name |

3-phenylcycloheptan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEFIUJVBSBVHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)

![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)

![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)